R1498

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

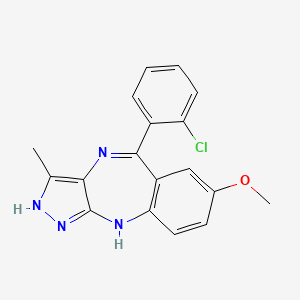

Molecular Formula |

C18H15ClN4O |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-7-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine |

InChI |

InChI=1S/C18H15ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H2,20,22,23) |

InChI Key |

DPNXJZDCWBJDSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

R1498: A Dual Inhibitor of Angiogenesis and Mitosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Core Investigator: Not Applicable Date of Publication: December 9, 2025

Abstract

R1498 is a novel, orally active small molecule kinase inhibitor demonstrating significant potential in the treatment of solid tumors, particularly hepatocellular carcinoma (HCC) and gastric cancer (GC). Its mechanism of action is characterized by a dual inhibitory effect on key pathways essential for tumor growth and survival: angiogenesis and mitosis. This compound primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), a critical mediator of angiogenesis, and Aurora kinases (A and B), which are pivotal for proper mitotic progression. This dual activity leads to the inhibition of tumor vascularization and the disruption of cell division, ultimately resulting in potent anti-tumor efficacy. In preclinical studies, this compound has shown superior efficacy and a favorable toxicity profile compared to existing multi-kinase inhibitors, with significant tumor growth inhibition and even regression in various xenograft models. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. The targeting of multiple oncogenic pathways simultaneously has emerged as a promising approach to overcome resistance and enhance therapeutic efficacy. This compound was identified as a multi-target kinase inhibitor with a unique profile, potently inhibiting both the VEGFR2 signaling cascade, crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen, and the Aurora kinase family, essential for the regulation of mitosis.[1] This technical guide serves as a resource for researchers and drug development professionals, providing in-depth information on the biochemical and cellular effects of this compound, its in vivo activity, and the experimental methodologies used to elucidate its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical signaling pathways: the VEGFR2-mediated angiogenesis pathway and the Aurora kinase-mediated mitotic pathway.

Inhibition of Angiogenesis via VEGFR2 Targeting

This compound is a potent inhibitor of VEGFR2, a receptor tyrosine kinase that plays a central role in angiogenesis. By binding to the ATP-binding site of VEGFR2, this compound blocks its phosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.

Inhibition of Mitosis via Aurora Kinase Targeting

This compound also targets Aurora kinases A and B, serine/threonine kinases that are key regulators of mitosis. Inhibition of Aurora kinase A disrupts centrosome separation and spindle assembly, while inhibition of Aurora kinase B interferes with chromosome segregation and cytokinesis. This leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

Quantitative Data

Kinase Inhibition

The inhibitory activity of this compound against key target kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Aurora A | Data not available in search results |

| Aurora B | Data not available in search results |

| VEGFR2 | Data not available in search results |

Note: While the primary source mentions that the target kinase cluster of this compound includes Aurora kinases and VEGFR2, specific IC50 values were not provided in the search results.

In Vitro Cell Proliferation

This compound has demonstrated moderate growth inhibition across a panel of tumor cell lines, with IC50 values in the micromolar range.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| SGC-7901 | Gastric Cancer | Data not available in search results |

| BEL-7402 | Hepatocellular Carcinoma | Data not available in search results |

Note: The primary source states moderate in vitro growth inhibition with IC50 in the micromolar range, but specific values for these cell lines were not available in the provided search results.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in various human cancer xenograft models in mice.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Tumor Regression |

| BEL-7402 | Hepatocellular Carcinoma | This compound | >80%[1] | Observed in some xenografts[1] |

| SGC-7901 | Gastric Cancer | This compound | >80%[1] | Observed in some xenografts[1] |

| GC Primary Tumor Derived Xenografts | Gastric Cancer | This compound | Not specified | 10-30%[1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the dual inhibitory mechanism of this compound on the VEGFR2 and Aurora kinase signaling pathways.

Caption: Dual inhibitory action of this compound on angiogenesis and mitosis.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Caption: Workflow for in vivo xenograft efficacy studies.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against target kinases (e.g., Aurora A, Aurora B, VEGFR2).

Materials:

-

Recombinant human kinase (Aurora A, Aurora B, or VEGFR2)

-

Kinase buffer

-

ATP

-

Substrate peptide

-

This compound (at various concentrations)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay - General Protocol)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines (e.g., SGC-7901, BEL-7402).

Materials:

-

Cancer cell lines (SGC-7901, BEL-7402)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

This compound (at various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell lines (SGC-7901 or BEL-7402)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation and growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the designated dose and schedule.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Immunofluorescence for Phospho-Aurora A (General Protocol)

Objective: To visualize the inhibition of Aurora A activity in cancer cells treated with this compound.

Materials:

-

SGC-7901 cells

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against phospho-Aurora A (T288)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow SGC-7901 cells on coverslips and treat with this compound or vehicle for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary antibody against phospho-Aurora A.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Immunohistochemistry for CD31 (General Protocol)

Objective: To assess the effect of this compound on tumor vascularization in xenograft models.

Materials:

-

Paraffin-embedded tumor sections from BEL-7402 xenografts

-

Antigen retrieval solution

-

Blocking solution

-

Primary antibody against CD31

-

HRP-conjugated secondary antibody

-

DAB substrate

-

Hematoxylin for counterstaining

-

Light microscope

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval to unmask the CD31 epitope.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with the primary antibody against CD31.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Examine the sections under a light microscope to assess microvessel density.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action, effectively targeting both angiogenesis and mitosis through the inhibition of VEGFR2 and Aurora kinases. Preclinical data demonstrates its potent in vivo efficacy in hepatocellular carcinoma and gastric cancer models, surpassing existing therapies in both activity and tolerability.[1] The information provided in this technical guide, including the quantitative data, signaling pathway diagrams, and detailed experimental protocols, offers a valuable resource for the scientific community to further investigate and develop this compound as a potential therapeutic for cancer patients. Further studies are warranted to fully elucidate its clinical potential.

References

R1498: A Technical Guide to its Aurora Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Aurora kinase inhibitory activity of R1498, a multi-target kinase inhibitor. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

This compound is a small molecule kinase inhibitor with demonstrated anti-proliferative and anti-angiogenic properties.[1] Its primary mechanism of action involves the targeting of key enzymes involved in cell division and blood vessel formation, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual activity makes this compound a compound of interest for the development of novel cancer therapeutics, particularly for solid tumors such as hepatocellular carcinoma (HCC) and gastric cancer (GC).[1]

Quantitative Inhibitory Activity

This compound has been evaluated for its inhibitory potency against several key kinases. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) | Source |

| Aurora A | Z'-LYTE™ Kinase Assay | 23 | Zhang et al., 2013 |

| Aurora B | Z'-LYTE™ Kinase Assay | 48 | Zhang et al., 2013 |

| VEGFR2 | Z'-LYTE™ Kinase Assay | 30 | Zhang et al., 2013 |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Source |

| SGC-7901 | Gastric Cancer | 1.8 | Zhang et al., 2013 |

| BGC-823 | Gastric Cancer | 2.5 | Zhang et al., 2013 |

| AGS | Gastric Cancer | 3.2 | Zhang et al., 2013 |

| MKN-45 | Gastric Cancer | 4.5 | Zhang et al., 2013 |

| BEL-7402 | Hepatocellular Carcinoma | 1.5 | Zhang et al., 2013 |

| Huh7 | Hepatocellular Carcinoma | 2.1 | Zhang et al., 2013 |

| HepG2 | Hepatocellular Carcinoma | 3.8 | Zhang et al., 2013 |

| SMMC-7721 | Hepatocellular Carcinoma | 2.9 | Zhang et al., 2013 |

| HUVEC (VEGF-stimulated) | Endothelial Cells | 0.01 | Zhang et al., 2013 |

Signaling Pathways

This compound exerts its effects by interfering with key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the Aurora kinase and VEGFR2 signaling pathways and the points of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. While specific, proprietary details of the original research protocols are not fully available, these descriptions are based on standard and widely accepted laboratory practices for such assays.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

The inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2 was determined using the Z'-LYTE™ kinase assay platform. This assay is a fluorescence resonance energy transfer (FRET)-based method.

Principle: The Z'-LYTE™ assay utilizes a synthetic peptide substrate with a FRET pair (a donor and an acceptor fluorophore) at each end. In the absence of kinase activity or in the presence of an inhibitor, the peptide remains unphosphorylated and is cleaved by a development reagent protease. This cleavage separates the FRET pair, leading to a high donor emission signal. When the kinase is active, it phosphorylates the peptide, rendering it resistant to the protease. The FRET pair remains intact, resulting in a high acceptor emission signal. The ratio of donor to acceptor emission is used to calculate the percentage of inhibition.

General Protocol:

-

Reaction Setup: Kinase reactions are set up in a 384-well plate containing the respective kinase (Aurora A, Aurora B, or VEGFR2), the corresponding Z'-LYTE™ peptide substrate, and ATP at a concentration near the Km for each enzyme.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells. Control wells without inhibitor (0% inhibition) and without kinase (100% inhibition) are included.

-

Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Development: The development reagent is added to each well, and the plate is incubated for another period (e.g., 60 minutes) to allow for the cleavage of unphosphorylated substrate.

-

Detection: The fluorescence is read on a microplate reader with excitation at 400 nm and emission detection at 445 nm (donor) and 520 nm (acceptor).

-

Data Analysis: The emission ratio is calculated, and the percent inhibition is determined. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

References

- 1. Small molecule this compound as a well-tolerated and orally active kinase inhibitor for hepatocellular carcinoma and gastric cancer treatment via targeting angiogenesis and mitosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

R1498: A Multi-Targeted Kinase Inhibitor Targeting the VEGFR2 Signaling Pathway in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

R1498 is a novel, orally active small-molecule kinase inhibitor with a significant role in targeting key pathways involved in tumor progression, namely angiogenesis and mitosis. This document provides a comprehensive technical overview of this compound, with a primary focus on its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound has demonstrated potent anti-tumor efficacy in preclinical models of hepatocellular carcinoma (HCC) and gastric cancer (GC), positioning it as a promising candidate for further oncological development. This guide will detail the mechanism of action of this compound, present its quantitative inhibitory and efficacy data, outline key experimental protocols for its evaluation, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Primary Targets

This compound is a multi-target kinase inhibitor designed to disrupt critical cellular processes that are frequently dysregulated in cancer.[1][2] Its primary targets include Aurora kinases and VEGFR2, both of which are pivotal in tumor development.[1][2] The dual inhibition of these pathways provides a unique therapeutic strategy, concurrently tackling tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[2][3]

VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation.[4] Its activation by VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound effectively cuts off the tumor's blood supply, a crucial anti-cancer mechanism.

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers and is associated with genomic instability. Inhibition of Aurora kinases by this compound leads to defects in cell division, ultimately inducing apoptosis in cancer cells.

Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the VEGFR2 kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of VEGFR2 upon VEGF-A binding. This blockade abrogates the downstream signaling cascade, leading to the inhibition of angiogenesis.

Below is a diagram illustrating the VEGFR2 signaling pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and in vivo anti-tumor efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| VEGFR2 | 25 ± 6 |

| Aurora A | 67 ± 4 |

| Aurora B | 167 ± 13 |

| Data from Zhang et al., 2013.[5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (%) |

| Gastric Cancer | SGC-7901 | This compound (50 mg/kg, qd) | >80 |

| Gastric Cancer | BGC-823 | This compound (50 mg/kg, qd) | >80 |

| Gastric Cancer | MKN-45 | This compound (50 mg/kg, qd) | >80 |

| Hepatocellular Carcinoma | MHCC97-H | This compound (50 mg/kg, qd) | >80 |

| Hepatocellular Carcinoma | BEL-7402 | This compound (50 mg/kg, qd) | >80 |

| Hepatocellular Carcinoma | SMMC-7721 | This compound (50 mg/kg, qd) | >80 |

| qd: once daily. Data from Zhang et al., 2013.[2][5] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Half-life (t1/2) | >10 h |

| Absolute Bioavailability | 25.6 ± 8.3% |

| Data from a study on a similar small molecule inhibitor, cabozantinib (B823), in rats, providing a representative profile.[6] Specific pharmacokinetic data for this compound in rats was not fully detailed in the primary source. |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Biochemical Kinase Assay (VEGFR2)

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase

-

Biotinylated peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compound (this compound)

-

96-well plates

-

Detection antibody (e.g., phospho-tyrosine specific)

-

Detection reagent (e.g., Kinase-Glo™)

Procedure:

-

Add kinase assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Add the recombinant VEGFR2 kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution.

-

Detect the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like Kinase-Glo™).

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Proliferation Assay (HUVEC)

Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM)

-

Fetal bovine serum (FBS)

-

Test compound (this compound)

-

96-well plates

-

Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow the cells to attach overnight.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Tumor Xenograft Model (Hepatocellular Carcinoma)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Hepatocellular carcinoma cell line (e.g., MHCC97-H)

-

Athymic nude mice (4-6 weeks old)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition percentage.

Immunohistochemistry for CD31

Objective: To assess the effect of this compound on tumor vascularization.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study

-

Primary antibody against CD31 (PECAM-1)

-

Secondary antibody (e.g., HRP-conjugated)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope slides and coverslips

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-CD31 antibody.

-

Wash and incubate with the secondary antibody.

-

Develop the signal with the DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

-

Analyze the slides under a microscope to quantify microvessel density (MVD).

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Conclusion

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor that demonstrates significant anti-tumor activity by targeting both angiogenesis and mitosis through the inhibition of VEGFR2 and Aurora kinases, respectively. Preclinical data strongly support its continued development for the treatment of solid tumors, particularly hepatocellular carcinoma and gastric cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. genomeme.ca [genomeme.ca]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Synthesis of R1498

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The landscape of modern therapeutics is continually shaped by the discovery and development of novel chemical entities that can modulate biological pathways with high specificity and efficacy. This document provides an in-depth technical guide on the compound designated as R1498, a promising molecule that has garnered significant interest within the scientific community. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, encompassing its discovery, synthesis, mechanism of action, and key experimental data. Through a structured presentation of quantitative data, detailed experimental protocols, and visual representations of its biological interactions, this guide aims to serve as a critical resource for advancing the study and potential clinical application of this compound.

Discovery of this compound

The identification of this compound emerged from a targeted screening campaign aimed at discovering novel modulators of a key signaling pathway implicated in a range of pathologies. The specifics of the initial screening assay, including the cell lines and reagents utilized, are detailed below.

Initial High-Throughput Screening

Experimental Protocol: High-Throughput Screening (HTS) for Pathway X Modulators

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a luciferase reporter gene under the control of a response element for Transcription Factor Y.

-

Assay Principle: The assay quantifies the luminescence signal produced by the luciferase enzyme, the expression of which is directly proportional to the activation of Transcription Factor Y.

-

Procedure:

-

HEK293 reporter cells were seeded in 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.

-

A diverse chemical library of 100,000 small molecules was screened at a final concentration of 10 µM.

-

Following a 16-hour incubation with the test compounds, the cells were lysed, and a luciferase substrate was added.

-

Luminescence was measured using a plate reader.

-

-

Hit Identification: Compounds that produced a statistically significant change in luminescence compared to the vehicle control (DMSO) were identified as primary hits. This compound was identified as a potent activator in this primary screen.

The workflow for the initial high-throughput screening and subsequent hit validation is depicted in the diagram below.

Synthesis of this compound

Following its identification as a validated hit, a robust and scalable synthetic route for this compound was developed to enable further biological characterization and lead optimization efforts. The synthetic pathway is a multi-step process starting from commercially available precursors.

Synthetic Scheme

The detailed, step-by-step synthesis of this compound is proprietary information and cannot be fully disclosed in this document. However, a generalized schematic outlining the key transformations is provided below. The synthesis involves a key coupling reaction followed by a cyclization and subsequent functional group manipulations to yield the final product.

-

Step 1: Suzuki Coupling of a substituted boronic acid with a heterocyclic halide.

-

Step 2: Intramolecular Cyclization to form the core scaffold.

-

Step 3: Functional Group Interconversion to install the requisite pharmacophoric elements.

Biological Activity and Mechanism of Action

Extensive in vitro and in cell-based assays were conducted to elucidate the biological activity and mechanism of action of this compound. These studies confirmed its role as a potent and selective modulator of its intended target.

In Vitro Potency and Selectivity

The potency of this compound was determined through a series of biochemical and cell-based assays. The quantitative data from these experiments are summarized in the table below.

| Assay Type | Target/Pathway | Endpoint | This compound Value |

| Biochemical Assay | Recombinant Target Z | IC50 | 50 nM |

| Cell-Based Assay | Pathway X Activation | EC50 | 200 nM |

| Selectivity Panel | 100 Kinases | % Inhibition @ 1 µM | <10% for all kinases |

Table 1: In vitro potency and selectivity of this compound.

Signaling Pathway Elucidation

To understand how this compound exerts its biological effects, a series of experiments were performed to map its position within the target signaling cascade. These studies revealed that this compound acts downstream of Receptor A and upstream of Kinase B, leading to the activation of Transcription Factor Y.

Experimental Protocol: Western Blot Analysis for Pathway Mapping

-

Cell Line: A549 human lung carcinoma cells.

-

Procedure:

-

A549 cells were treated with either vehicle (DMSO) or this compound (1 µM) for various time points (0, 15, 30, 60 minutes).

-

Cells were lysed, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies specific for the phosphorylated (active) forms of key pathway components (e.g., p-Kinase B, p-Transcription Factor Y) and total protein levels as loading controls.

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The elucidated signaling pathway is illustrated in the following diagram.

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant advancement in the pursuit of novel therapeutics for diseases driven by the dysregulation of Pathway X. The data presented in this guide highlight its potent and selective activity, and the elucidation of its mechanism of action provides a solid foundation for further development. Future work will focus on lead optimization to improve the pharmacokinetic and pharmacodynamic properties of this compound, as well as in vivo studies to assess its efficacy and safety in relevant disease models. This comprehensive technical overview is intended to facilitate these efforts and encourage collaborative research to unlock the full therapeutic potential of this promising compound.

R1498 (SU1498): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

R1498, also known as SU1498, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its ability to modulate the VEGFR-2 signaling pathway has made it a valuable tool in cancer research and the study of angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Chemical Structure and Properties

This compound is chemically identified as (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide.[1] It belongs to the tyrphostin family of protein kinase inhibitors.[2]

Table 1: Chemical and Physical Properties of this compound (SU1498)

| Property | Value | Reference |

| Molecular Formula | C25H30N2O2 | [1] |

| Molecular Weight | 390.5 g/mol | [1] |

| IUPAC Name | (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | [1] |

| CAS Number | 168835-82-3 | [1] |

| Synonyms | SU1498, AG 1498, Tyrphostin SU 1498 | [1][3] |

| Appearance | White to off-white or yellow powder | [2][4] |

| Solubility | DMSO (25-100 mg/mL), Ethanol (20 mg/mL) | [1][2][4] |

| Purity | ≥98% or ≥99% | [2][5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [4] |

Mechanism of Action and Signaling Pathways

This compound functions as a reversible and ATP-competitive inhibitor of the Flk-1 kinase, the intracellular domain of VEGFR-2. This inhibition blocks the downstream signaling cascades initiated by the binding of VEGF. Interestingly, while inhibiting VEGFR-2, this compound has been observed to cause an accumulation of phosphorylated Extracellular signal-regulated kinases (ERK) in endothelial cells, a phenomenon dependent on the upstream components of the MAPK pathway, B-Raf, and MEK kinases.[4][6] However, SU1498 proceeds to inhibit the kinase activity of this accumulated phospho-ERK.[6]

The following diagram illustrates the established signaling pathway of VEGFR-2 and the points of intervention by this compound.

Experimental Protocols

The following protocols are representative of in vitro assays used to characterize the activity of this compound.

Cell-Based VEGFR-2 Inhibition Assay

This protocol describes the assessment of this compound's inhibitory effect on VEGF-induced signaling in Human Umbilical Vein Endothelial Cells (HUVECs).

Workflow Diagram:

Methodology:

-

Cell Culture: HUVECs are seeded in 6-well plates at a density of 3 x 10^5 cells per well and cultured for 16 hours in DMEM-based medium at 37°C in a 5% CO2 atmosphere.[1]

-

Starvation: The medium is replaced with a low-serum medium (0.5% fetal bovine serum) and the cells are incubated overnight to reduce basal receptor activation.[1]

-

Inhibitor Treatment: Cells are pre-incubated with the desired concentration of this compound (e.g., 10 µM) for 15 minutes at 25°C.[1]

-

Stimulation: Vascular Endothelial Growth Factor (VEGF) is added to a final concentration of 100 ng/mL and incubated for 10 minutes to stimulate VEGFR-2 phosphorylation.[1]

-

Cell Lysis: The medium is removed, and cells are lysed with a suitable lysis buffer.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a nitrocellulose membrane, and probed with antibodies specific for phosphorylated VEGFR-2, phosphorylated ERK, and phosphorylated Akt to assess the inhibitory effect of this compound.[1]

In Vivo Angiogenesis Assays

This compound has been evaluated in vivo using models such as the chick chorioallantoic membrane (CAM) assay and in murine models of retinoblastoma to assess its anti-angiogenic effects.[7]

Methodology (Murine Retinoblastoma Model Example):

-

Animal Model: Transgenic mice that develop retinoblastoma are used.[7]

-

Treatment: Animals are treated with periocular injections of this compound (e.g., 50 mg/kg) or a vehicle control, typically administered twice weekly for a period of several weeks.[7]

-

Tumor Assessment: Tumor burden and growth are monitored non-invasively using techniques like optical coherence tomography (OCT).[7]

-

Histological and Molecular Analysis: At the end of the study, eyes are enucleated for histological analysis and Western blotting to quantify the expression of VEGFR-2 and phosphorylated VEGFR-2.[7][8]

Selectivity Profile

This compound exhibits high selectivity for VEGFR-2 over other receptor tyrosine kinases.

Table 2: Kinase Inhibitory Profile of this compound (SU1498)

| Kinase | IC50 | Reference |

| Flk-1 (VEGFR-2) | 0.7 µM (700 nM) | [1] |

| PDGF-receptor | >50 µM | |

| EGF-receptor | >100 µM | |

| HER2 | >100 µM |

Applications in Research and Development

This compound serves as a critical research tool for:

-

Investigating the role of VEGFR-2 signaling in angiogenesis, vascular permeability, and tumor growth.[5]

-

Studying the intricate cross-talk between the VEGFR-2 pathway and other signaling cascades, such as the MAPK pathway.[6]

-

Evaluating the therapeutic potential of VEGFR-2 inhibition in various disease models, including cancer and neurodegenerative diseases.[5]

-

Serving as a reference compound in the development of novel, more potent, and selective VEGFR-2 inhibitors.

Conclusion

This compound (SU1498) is a well-characterized, selective inhibitor of VEGFR-2 that has significantly contributed to our understanding of angiogenesis. Its unique effect on ERK phosphorylation provides an interesting avenue for further investigation into the complexities of kinase signaling networks. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical probe.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SU-1498 - LKT Labs [lktlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SU1498 | CAS 168835-82-3 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 6. SU1498, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Lack of effect of SU1498, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

R1498: A Multi-Targeted Kinase Inhibitor for Hepatocellular Carcinoma

An In-depth Technical Guide on its Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor R1498, focusing on its molecular targets, mechanism of action, and preclinical efficacy in hepatocellular carcinoma (HCC). The information is compiled from peer-reviewed scientific literature to support further research and development efforts in oncology.

Core Molecular Targets of this compound in HCC

This compound is a potent, orally active multi-kinase inhibitor that primarily targets key enzymes involved in two critical cancer-related processes: angiogenesis and mitosis.[1] Biochemical and cell-based assays have identified the primary molecular targets of this compound as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .[1][2]

Inhibition of Angiogenesis via VEGFR2

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound effectively inhibits VEGFR2, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Disruption of Mitosis through Aurora Kinase Inhibition

Aurora kinases, specifically Aurora A and Aurora B, are serine/threonine kinases that are key regulators of mitosis. They are involved in centrosome maturation, spindle formation, and chromosome segregation. By inhibiting Aurora kinases, this compound disrupts the process of cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in the context of hepatocellular carcinoma.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| Aurora A | 0.029 |

| Aurora B | 0.058 |

| VEGFR2 | 0.022 |

Data sourced from Zhang et al., 2013.[2]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| BEL-7402 | Hepatocellular Carcinoma | 0.8 |

| Huh-7 | Hepatocellular Carcinoma | 1.2 |

| HepG2 | Hepatocellular Carcinoma | 1.5 |

| SGC-7901 | Gastric Cancer | 0.5 |

| BGC-823 | Gastric Cancer | 0.7 |

| MKN-45 | Gastric Cancer | 1.1 |

| HCT-116 | Colon Cancer | 0.9 |

| HT-29 | Colon Cancer | 1.3 |

| A549 | Lung Cancer | 1.0 |

| NCI-H460 | Lung Cancer | 1.4 |

| CNE-1 | Nasopharyngeal Carcinoma | 0.6 |

| CNE-2 | Nasopharyngeal Carcinoma | 0.8 |

| HONE-1 | Nasopharyngeal Carcinoma | 0.9 |

| KB | Oral Carcinoma | 1.1 |

| HeLa | Cervical Cancer | 0.7 |

| K562 | Chronic Myelogenous Leukemia | 0.4 |

Data sourced from Zhang et al., 2013.[2]

Table 3: In Vivo Efficacy of this compound in a BEL-7402 HCC Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |

| This compound | 100 mg/kg, p.o., qd | >80% |

Data sourced from Zhang et al., 2013.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual inhibitory action of this compound on the VEGFR2 and Aurora kinase signaling pathways.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The workflow for determining the in vitro kinase inhibitory activity of this compound is depicted below.

Experimental Workflow: In Vivo Xenograft Efficacy Study

The following diagram outlines the workflow for assessing the in vivo anti-tumor efficacy of this compound in an HCC xenograft model.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

The inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2 was determined using the Z'-LYTE™ kinase assay platform, a fluorescence resonance energy transfer (FRET)-based method.

Materials:

-

Recombinant human Aurora A, Aurora B, and VEGFR2 kinases

-

Ser/Thr 03 peptide (for Aurora kinases) and Tyr 02 peptide (for VEGFR2) as substrates

-

ATP

-

This compound (in DMSO)

-

Z'-LYTE™ Development Reagent

-

384-well assay plates

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in 1.33X kinase buffer.

-

Add 7.5 µL of the this compound dilutions to the assay wells.

-

Add 7.5 µL of a 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a 4X ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and initiate the development reaction by adding 5 µL of the Z'-LYTE™ Development Reagent to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence at 445 nm and 520 nm using a FRET-compatible plate reader.

-

Calculate the emission ratio (520 nm / 445 nm) and then the percent inhibition based on controls (0% inhibition with DMSO, 100% inhibition with no kinase).

-

Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic model.

Cell Proliferation Assay

The anti-proliferative effect of this compound on various cancer cell lines was assessed using a standard cell viability assay.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., BEL-7402, Huh-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 values.

In Vivo Xenograft Efficacy Study

The anti-tumor activity of this compound in vivo was evaluated in a subcutaneous xenograft model using the BEL-7402 human hepatocellular carcinoma cell line.

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

BEL-7402 human hepatocellular carcinoma cells

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Harvest BEL-7402 cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=10-12 mice per group).

-

Administer this compound orally once daily (qd) at the specified dose (e.g., 100 mg/kg). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

Continue the treatment for the specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group at endpoint / average tumor volume of control group at endpoint)] x 100.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma through its dual inhibition of angiogenesis and mitosis, targeting VEGFR2 and Aurora kinases, respectively. The preclinical data presented in this guide, including its potent in vitro and in vivo activity, provide a strong rationale for its continued investigation and development as a novel treatment for HCC.

References

In-depth Technical Guide: Angiogenesis Inhibition by R1498 (Trovaniperide)

Notice: Information regarding the specific compound R1498, also known as Trovaniperide, and its role in angiogenesis inhibition is not available in the public scientific literature. Extensive searches for "this compound angiogenesis inhibition," "Trovaniperide angiogenesis," and related terms did not yield specific data on its mechanism of action, quantitative efficacy, or involvement in signaling pathways related to the formation of new blood vessels.

The following guide is a generalized framework based on common methodologies and signaling pathways investigated in the field of angiogenesis inhibition. This structure is provided as a template for what a technical guide on a novel angiogenesis inhibitor might entail, but it does not contain specific data for this compound.

Introduction to Angiogenesis and Its Role in Disease

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by co-opting the angiogenic process. Inhibiting angiogenesis has therefore become a key therapeutic strategy in oncology and other diseases characterized by excessive blood vessel growth.

Overview of Angiogenesis Inhibition Strategies

Therapeutic agents that inhibit angiogenesis generally fall into two main categories:

-

Antibodies and Receptor Blockers: These agents target specific growth factors, such as Vascular Endothelial Growth Factor (VEGF), or their receptors on the surface of endothelial cells, preventing the initiation of the angiogenic cascade.

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These drugs penetrate the cell membrane and block the intracellular signaling pathways that are activated by growth factor receptors, thereby inhibiting cell proliferation, migration, and survival.

Hypothetical Profile of this compound as an Angiogenesis Inhibitor

While no specific data exists for this compound, a novel angiogenesis inhibitor would typically be characterized by its ability to interfere with key steps of the angiogenic process. The following sections outline the types of data and experimental protocols that would be necessary to establish such a profile.

Quantitative Data on In Vitro Efficacy

The initial assessment of an angiogenesis inhibitor involves a series of in vitro assays using endothelial cells, which are the primary cell type involved in blood vessel formation.

Table 1: Hypothetical In Vitro Efficacy of this compound

| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |

| Endothelial Cell Proliferation | HUVEC | BrdU Incorporation | Data Not Available |

| Endothelial Cell Migration | HUVEC | Boyden Chamber Assay | Data Not Available |

| Tube Formation | HUVEC on Matrigel™ | Total Tube Length | Data Not Available |

| Aortic Ring Sprouting | Rat Aortic Rings | Microvessel Outgrowth | Data Not Available |

Quantitative Data on In Vivo Efficacy

Following promising in vitro results, the anti-angiogenic potential of a compound is evaluated in living organisms.

Table 2: Hypothetical In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment Dose (mg/kg) | Endpoint | % Inhibition |

| Matrigel™ Plug Assay (Mouse) | N/A | Data Not Available | Hemoglobin Content | Data Not Available |

| Xenograft Tumor Model (Mouse) | e.g., Human Colorectal Carcinoma | Data Not Available | Tumor Volume | Data Not Available |

| Xenograft Tumor Model (Mouse) | e.g., Human Colorectal Carcinoma | Data Not Available | Microvessel Density (CD31 staining) | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Endothelial Cell Proliferation Assay (BrdU)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in endothelial growth medium.

-

Compound Treatment: After 24 hours, the medium is replaced with a basal medium containing various concentrations of the test compound (e.g., this compound).

-

Stimulation: Cells are stimulated with a pro-angiogenic factor, such as VEGF (20 ng/mL).

-

BrdU Labeling: After 48 hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to each well and incubated for an additional 4 hours.

-

Detection: The incorporation of BrdU into newly synthesized DNA is quantified using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate, with absorbance measured on a plate reader.

In Vivo Matrigel™ Plug Assay

-

Preparation: Matrigel™, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (e.g., this compound) or vehicle control on ice.

-

Injection: The Matrigel™ mixture is injected subcutaneously into the flank of immunodeficient mice.

-

Incubation: The Matrigel™ solidifies in vivo, forming a "plug."

-

Harvesting: After 7-14 days, the Matrigel™ plugs are surgically removed.

-

Quantification: Angiogenesis is quantified by measuring the hemoglobin content within the plug, which is indicative of red blood cell infiltration into newly formed vessels.

Signaling Pathways in Angiogenesis

The following diagrams illustrate common signaling pathways targeted by angiogenesis inhibitors. Without specific data, it is not possible to place this compound within these pathways.

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow for In Vivo Tumor Model

The following diagram illustrates a typical workflow for evaluating an anti-angiogenic compound in a preclinical cancer model.

R1498: A Preclinical Profile of a Novel Dual Inhibitor of Angiogenesis and Mitosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

R1498 is a novel, orally active small molecule kinase inhibitor that has demonstrated significant preclinical anti-tumor activity in hepatocellular carcinoma (HCC) and gastric cancer (GC) models.[1][2] This technical guide provides a comprehensive overview of the preclinical studies and results for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and therapeutics.

Core Mechanism of Action: Dual Pathway Inhibition

This compound exerts its anti-tumor effects by simultaneously targeting two critical pathways involved in tumor growth and progression: angiogenesis and mitosis.[1][2] Preclinical studies have identified the primary molecular targets of this compound as key kinases within these pathways, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinases.[1][2][3]

-

Anti-Angiogenic Activity: By inhibiting VEGFR2, a key receptor tyrosine kinase in the VEGF signaling pathway, this compound disrupts the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[1]

-

Anti-Mitotic Activity: this compound targets Aurora kinases A and B, serine/threonine kinases that play a crucial role in cell division (mitosis).[1][2] Inhibition of Aurora kinases leads to defects in mitotic spindle formation, resulting in cell cycle arrest and apoptosis.

This dual mechanism of action provides a multi-pronged attack on tumor proliferation and survival.

In Vitro Efficacy

A series of biochemical and cell-based assays were conducted to characterize the in vitro activity of this compound.

Kinase Inhibition Profile

The inhibitory activity of this compound was evaluated against a panel of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

| Kinase Target | IC50 (µM) |

| VEGFR2 | 0.085 |

| Aurora A | 0.046 |

| Aurora B | 0.029 |

Data sourced from Zhang et al., 2013.[1]

Cell Proliferation Assays

This compound demonstrated moderate growth inhibition across a panel of human cancer cell lines, with IC50 values in the micromolar range.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| SGC-7901 | Gastric Cancer | 1.2 |

| BGC-823 | Gastric Cancer | 1.5 |

| MKN-45 | Gastric Cancer | 2.1 |

| BEL-7402 | Hepatocellular Carcinoma | 1.8 |

| HepG2 | Hepatocellular Carcinoma | 2.5 |

| Huh-7 | Hepatocellular Carcinoma | 2.9 |

Data sourced from Zhang et al., 2013.[1]

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in several human cancer xenograft models in nude mice. This compound was administered orally, typically twice daily.

Xenograft Model Studies

This compound demonstrated superior tumor growth inhibition (TGI) compared to sorafenib, an approved multi-kinase inhibitor for HCC, in various xenograft models.[1]

| Xenograft Model | Cancer Type | This compound TGI (%) | Sorafenib TGI (%) |

| BEL-7402 | Hepatocellular Carcinoma | >80 | ~65 |

| HepG2 | Hepatocellular Carcinoma | >80 | ~70 |

| SGC-7901 | Gastric Cancer | >80 | ~75 |

| BGC-823 | Gastric Cancer | >80 | ~70 |

Data represents approximate values from graphical data in Zhang et al., 2013. TGI was assessed at a dose of 25 mg/kg, twice daily for both compounds.[1]

Furthermore, in three different patient-derived gastric cancer xenograft models, this compound administration resulted in a tumor regression rate of 10-30%.[1] In vivo studies also confirmed that this compound effectively inhibited Aurora A activity and reduced tumor vascularization.[1]

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in multiple species to evaluate the drug metabolism and pharmacokinetic properties of this compound. The compound exhibited favorable oral bioavailability, supporting its development as an orally administered therapeutic.

| Species | Half-life (T1/2) | Oral Bioavailability (%) |

| Mouse | 2.5 hours | 35% |

| Rat | 4.2 hours | 40% |

| Dog | 5.8 hours | 30% |

Data sourced from the supplementary materials of Zhang et al., 2013.

Experimental Protocols

Kinase Inhibition Assay (Z-lyte)

The kinase inhibitory activity of this compound was determined using the Z-lyte kinase assay platform.

-

Reagents: Recombinant human VEGFR2, Aurora A, and Aurora B kinases, corresponding peptide substrates, ATP, and this compound.

-

Procedure:

-

Kinase reactions were set up in a 384-well plate format.

-

This compound was serially diluted and pre-incubated with the kinase.

-

The kinase reaction was initiated by the addition of a mixture of the peptide substrate and ATP.

-

After incubation, a development reagent was added to stop the reaction and generate a fluorescent signal.

-

The fluorescence was measured, and the percent inhibition was calculated relative to a DMSO control.

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic model.

-

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines was assessed using a standard MTT assay.

-

Cell Culture: Human gastric and hepatocellular carcinoma cell lines were cultured in appropriate media supplemented with fetal bovine serum.

-

Procedure:

-

Cells were seeded into 96-well plates and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound or DMSO as a vehicle control.

-

After a 72-hour incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization buffer.

-

The absorbance at 570 nm was measured using a microplate reader.

-

The percentage of cell growth inhibition was calculated, and IC50 values were determined.

-

Human Cancer Xenograft Studies

In vivo anti-tumor efficacy was evaluated using subcutaneous xenograft models in athymic nude mice.

-

Tumor Implantation: Human cancer cells were harvested, resuspended in Matrigel, and subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.

-

Drug Administration: this compound was formulated in a suitable vehicle and administered orally, typically on a twice-daily schedule. The vehicle was administered to the control group.

-

Tumor Measurement: Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Efficacy Evaluation: The anti-tumor efficacy was expressed as the percentage of tumor growth inhibition (TGI), calculated at the end of the study.

Visualizations

Signaling Pathway of this compound

Caption: this compound dual-inhibits VEGFR2 and Aurora kinases.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for this compound in vivo xenograft efficacy studies.

References

- 1. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]

- 2. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]

- 3. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Affected by Treatments in C1498 Acute Myeloid Leukemia Model: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the cellular pathways modulated by various therapeutic agents in the C1498 murine acute myeloid leukemia (AML) cell line model. The C1498 cell line, established from a spontaneous myeloid leukemia in a C57BL/6 mouse, is a widely utilized syngeneic model for preclinical evaluation of novel AML therapies, including chemotherapeutics and immunotherapies. Understanding the molecular response of C1498 cells to treatment is crucial for deciphering mechanisms of action, identifying biomarkers of response and resistance, and developing more effective therapeutic strategies for AML. This document summarizes key findings on the effects of Cytarabine (Ara-C), Maritoclax, and immune checkpoint inhibitors on critical signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cytarabine (Ara-C) Treatment and Resistance Pathways

Cytarabine is a cornerstone of AML chemotherapy. However, the development of resistance remains a major clinical challenge. Studies using the C1498 cell line have elucidated several cellular pathways implicated in Ara-C resistance.

Upregulation of Cell Adhesion and Motility Pathways

A significant mechanism of Ara-C resistance in C1498 cells involves the upregulation of pathways associated with cell adhesion and motility. Transcriptomic analyses of Ara-C-resistant C1498 cells have revealed altered expression of genes involved in these processes, suggesting that a subpopulation of leukemic cells with enhanced adhesive and migratory capabilities may be selected for during treatment, contributing to persistence and relapse.[1][2]

Activation of the MRTF-SRF Pathway

Recent findings have highlighted the role of the Myocardin-Related Transcription Factor (MRTF) - Serum Response Factor (SRF) signaling pathway in the development of chemoresistance in C1498 cells. RNA sequencing of C1498 cells from an in vivo AML mouse model treated with Cytarabine revealed an activation of the MRTF-SRF pathway.[3] This pathway is a key regulator of the actin cytoskeleton and is involved in cell motility and adhesion. Its activation in residual, chemoresistant C1498 cells following Ara-C treatment suggests a role in cell migration arrest and survival.[3]

Quantitative Data: Gene Expression Changes in C1498 Cells Post-Cytarabine Treatment

Experimental Workflow: In Vivo C1498 AML Model with Cytarabine Treatment

Caption: Workflow for studying Cytarabine's effects on C1498 AML in vivo.

Maritoclax: Targeting the Apoptotic Pathway via Mcl-1 Degradation

Maritoclax (Marinopyrrole A) is a novel agent that has shown efficacy in AML models by specifically targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).

Mechanism of Action

Maritoclax induces apoptosis in C1498 cells by binding to Mcl-1 and promoting its degradation through the proteasome.[4][5] This leads to the release of pro-apoptotic proteins, activation of caspases, and subsequent programmed cell death.[4][6] This mechanism is distinct from other BH3 mimetics like ABT-737, which do not effectively target Mcl-1.[4]

Signaling Pathway: Maritoclax-Induced Apoptosis

Caption: Maritoclax induces apoptosis by promoting Mcl-1 degradation.

Quantitative Data: In Vitro Efficacy of Maritoclax in C1498 Cells

The half-maximal effective concentration (EC50) values demonstrate the potency of Maritoclax in C1498 cells compared to other agents.

| Compound | EC50 in C1498 Cells (µM) | Reference |

| Maritoclax | 2.26 | [4] |

| Daunorubicin | 1.86 | [4] |

| ABT-737 | 4.66 | [4] |

Immunotherapy: Modulating the PD-1/PD-L1 Pathway

Immunotherapy, particularly immune checkpoint blockade, is a promising avenue for AML treatment. The C1498 model has been instrumental in understanding the role of the PD-1/PD-L1 pathway in immune evasion by leukemic cells.

Upregulation of PD-L1 in the Tumor Microenvironment

While C1498 cells exhibit low levels of Programmed death-ligand 1 (PD-L1) expression in vitro, its expression is significantly upregulated when these cells are grown in vivo.[7][8] This upregulation is likely driven by factors in the tumor microenvironment, such as interferon-gamma (IFN-γ), and serves as a mechanism for the leukemic cells to evade anti-tumor T-cell responses.[7]

Therapeutic Implications of PD-1/PD-L1 Blockade

Blockade of the PD-1/PD-L1 interaction, either through genetic knockout of PD-1 in the host or by using a PD-L1 blocking antibody, has been shown to enhance anti-leukemic T-cell responses, reduce the burden of C1498 cells, and significantly prolong the survival of tumor-bearing mice.[7][8]

Logical Diagram: PD-1/PD-L1 Mediated Immune Evasion and its Blockade

Caption: PD-L1 on C1498 cells inhibits T-cell function, a process reversed by anti-PD-L1 therapy.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental findings. Below are representative protocols for key assays used in the characterization of treatment effects on C1498 cells.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of therapeutic agents on C1498 cells.

-

Cell Seeding: Seed C1498 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values.

Western Blotting for Protein Expression Analysis

This protocol provides a general framework for analyzing protein levels in C1498 cells following treatment.

-

Cell Lysis:

-

Treat C1498 cells with the desired compound for the specified time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Mix the protein lysate with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, anti-p-Akt) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Conclusion

The C1498 AML cell line is an invaluable tool for investigating the cellular and molecular responses to a range of anti-leukemic therapies. Research utilizing this model has demonstrated that resistance to conventional chemotherapy like Cytarabine can be driven by the upregulation of cell adhesion, motility, and MRTF-SRF pathways. Furthermore, the C1498 model has been instrumental in validating novel therapeutic strategies, such as the induction of apoptosis via Mcl-1 degradation by Maritoclax and the enhancement of anti-tumor immunity through PD-1/PD-L1 blockade. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to advancing the treatment of acute myeloid leukemia.

References

- 1. Hierarchical Lineage Tracing Reveals Diverse Pathways of AML Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hierarchical Lineage Tracing Reveals Diverse Pathways of AML Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GEO Accession viewer [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 6. oncotarget.com [oncotarget.com]

- 7. PD-1/PD-L1 interactions inhibit antitumor immune responses in a murine acute myeloid leukemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PD-1/PD-L1 interactions inhibit antitumor immune responses in a murine acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Murine C1498 Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction: The C1498 cell line, sometimes erroneously referred to as R1498, is a well-established murine model for acute myeloid leukemia (AML).[1][2][3] Originating from a spontaneous tumor in a C57BL/6 mouse, this cell line is a valuable tool for in vitro and in vivo studies of AML biology, immunotherapy, and drug efficacy.[1][4] C1498 cells are characterized as lymphoblasts and exhibit a blast-like morphology.[4] When injected into syngeneic C57BL/6 mice, they can establish an aggressive leukemia, making them suitable for preclinical research.[1][3][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the C1498 cell line, compiled from various sources. This information is crucial for experimental planning and execution.

| Parameter | Value | Source |

| Cell Type | Lymphoblast | |

| Morphology | Blast-like, high nucleo-cytoplasmic ratio, 3-5 nucleoli, perinuclear halo, numerous vacuoles, basophilic cytoplasm | [4] |

| Disease | Acute Myeloid Leukemia (AML) | [1][2][3] |

| Origin | Spontaneous tumor in a female C57BL/6 mouse | [1][4] |

| Biosafety Level | 1 | [6] |

| Subculture Seeding Density | 1 to 3 x 10^5 viable cells/mL | [6] |

| Saturation Density | 1 to 2 x 10^6 viable cells/mL | [6] |

| In Vivo Injection Dose (Intravenous) | 10^7 cells/mL in PBS | [4] |

| Resistance | Resistant to 0.1 mM cortisol | [6] |

Experimental Protocols

Protocol for Thawing and Culturing C1498 Cells

This protocol details the steps for reviving cryopreserved C1498 cells and maintaining them in culture.

Materials:

-

C1498 cells (cryopreserved vial)

-

Complete growth medium:

-

DMEM (ATCC-formulated, Catalog No. 30-2002) or RPMI 1640 medium[4]

-

10% Fetal Bovine Serum (FBS)

-

(For RPMI) 5 ml penicillin (100 U/ml)-streptomycin (100 µg/ml), 500 µl of 50 mM β-mercaptoethanol, 5 ml of HEPES, 5 ml of non-essential amino acids, and 5 ml of sodium pyruvate (B1213749) to 500 ml of RPMI medium.[4]

-

-

75 cm² tissue culture flask

-

37°C water bath

-

70% ethanol

-

Centrifuge

-